Propanoic acid, 2-methyl-, [(3S,5R)-5-(2,4-difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]methyl ester
Overview
Description
Propanoic acid, 2-methyl-, [(3S,5R)-5-(2,4-difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]methyl ester is a complex organic compound that features prominently in various chemical and biological research fields due to its unique structure and properties. Its elaborate molecular makeup allows for numerous applications in different areas including medicinal chemistry and industrial synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound often involves multi-step organic synthesis. A typical approach starts with the formation of the furanyl ring, followed by the introduction of the iodomethyl group. The next steps include the careful integration of the difluorophenyl group and esterification processes to introduce the propanoic acid moiety. Reaction conditions usually involve controlled temperatures, specific catalysts, and sometimes inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using flow chemistry techniques to ensure consistent quality and yield. Continuous flow reactors allow for the precise control of reaction parameters, thus enhancing safety and efficiency. Key reagents include various organic halides and acids under catalytic conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically forming more oxidized furanyl derivatives.
Reduction: : In the presence of reducing agents, the furanyl ring or other functional groups can be selectively reduced.
Substitution: : Halogen substitution reactions are common, where the iodine atom can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophiles like thiols, amines, or alcohols in the presence of bases or catalysts.
Major Products
Oxidation: : Products include oxidized furanyl derivatives.
Reduction: : Reduced versions of the parent compound, often forming simpler aliphatic compounds.
Substitution: : Varied substituted products depending on the nucleophile used, ranging from amines to ethers and thioethers.
Scientific Research Applications
Propanoic acid, 2-methyl-, [(3S,5R)-5-(2,4-difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]methyl ester has diverse applications:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential interactions with biological macromolecules, such as enzymes and receptors.
Medicine: : Explored for therapeutic uses, particularly in targeting specific proteins or pathways implicated in diseases.
Industry: : Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through specific molecular interactions. Its mechanism involves binding to particular molecular targets such as enzymes or receptors, which may lead to the modulation of biological pathways. For example, the difluorophenyl group can interact with hydrophobic pockets in proteins, while the iodinated furanyl ring might form covalent bonds or undergo further chemical modifications within biological systems.
Comparison with Similar Compounds
Compared to other compounds with similar structures, like analogs with variations in the difluorophenyl or iodomethyl groups, Propanoic acid, 2-methyl-, [(3S,5R)-5-(2,4-difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]methyl ester stands out due to its unique combination of functional groups. These confer specific reactivity and binding properties not seen in simpler or less substituted analogs.
Similar Compounds
Propanoic acid derivatives without the difluorophenyl group.
Furanyl compounds lacking the iodomethyl substitution.
Ester analogs where the ester moiety is varied but retaining the furanyl and difluorophenyl groups.
This fascinating compound certainly has a lot to offer, from its intricate synthesis to its versatile applications in research and industry. Intrigued to dive into any specific part?
Properties
IUPAC Name |
[(3S,5R)-5-(2,4-difluorophenyl)-5-(iodomethyl)oxolan-3-yl]methyl 2-methylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2IO3/c1-10(2)15(20)21-7-11-6-16(9-19,22-8-11)13-4-3-12(17)5-14(13)18/h3-5,10-11H,6-9H2,1-2H3/t11-,16+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPWKMHARJRASG-BZNIZROVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1CC(OC1)(CI)C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC[C@H]1C[C@](OC1)(CI)C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701120109 | |
Record name | [(3S,5R)-5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]methyl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701120109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1042398-26-4 | |
Record name | [(3S,5R)-5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]methyl 2-methylpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1042398-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(3S,5R)-5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]methyl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701120109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(3S,5R)-5-(2,4-difluorophenyl)-5-(iodomethyl)tetrahydrofuran-3-yl]methyl 2-methylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.833 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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